molecular formula C11H8F4N2O3 B2637340 5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid CAS No. 1005565-98-9

5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid

Cat. No. B2637340
CAS RN: 1005565-98-9
M. Wt: 292.19
InChI Key: FMVSKIITQBZQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid is a chemical compound with the molecular formula C11H8F4N2O3 . It has an average mass of 292.186 Da and a mono-isotopic mass of 292.047119 Da . This product is intended for research use only.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular structure. It has an average mass of 292.186 Da and a mono-isotopic mass of 292.047119 Da .

Scientific Research Applications

Chemical Transformations and Reactions

The derivatives of related compounds such as 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid have been studied for their transformations under the action of bases. These transformations involve the cleavage of the thiadiazole ring, liberation of nitrogen, and the formation of acetylene thiolates, indicating potential for chemical synthesis applications (Maadadi, Pevzner, & Petrov, 2017).

Structural Diversity in Coordination Polymers

The structural diversity of metal coordination polymers, constructed using ligands related to the queried compound, showcases its potential in the synthesis of complex chemical structures. For instance, ligands like bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane have been used with Zn(II) and Cd(II) ions to form various coordination polymers, indicating a broad scope for material science and nanotechnology (Cheng et al., 2017).

Crystal Structural Analysis

The stereochemical peculiarities of compounds similar to 5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid have been explored through X-ray structural analysis. This analysis helps in understanding the molecular geometry and potential reactivity of such compounds (Borisova et al., 2016).

Antimicrobial and Antioxidant Activity

Research on derivatives of pyrazoline, which are chemically related to the queried compound, has shown significant antimicrobial and antioxidant activity. This indicates potential applications in pharmaceutical research and development (Govindaraju et al., 2012).

Nonlinear Optical Properties

The nonlinear optical properties of compounds like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid indicate potential applications in the development of optical materials and photonic devices (Tamer et al., 2015).

Luminescent Properties

The study of N-heterocyclic carbene (NHC) complexes with ligands related to the queried compound has revealed intensely luminescent properties in solid states. These properties could be exploited in the development of new luminescent materials for various applications (Z. & Chen, 2007).

properties

IUPAC Name

5-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4N2O3/c12-9(13)6-3-7(10(14)15)17(16-6)4-5-1-2-8(20-5)11(18)19/h1-3,9-10H,4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVSKIITQBZQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CN2C(=CC(=N2)C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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